Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-
Description
Tetrahydroquinolines are partially saturated bicyclic systems with a benzene ring fused to a piperidine-like ring.
Tetrahydroquinolines are pharmacologically significant; for example, simple derivatives like 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline exhibit analgesic activity . Substitutions at specific positions (e.g., 1, 3, or 4) are known to influence bioactivity, solubility, and bioavailability .
Properties
CAS No. |
53207-55-9 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1,3,3-trimethyl-2,4-dihydroquinoline |
InChI |
InChI=1S/C12H17N/c1-12(2)8-10-6-4-5-7-11(10)13(3)9-12/h4-7H,8-9H2,1-3H3 |
InChI Key |
UBABTTHJZBCRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2N(C1)C)C |
Origin of Product |
United States |
Biological Activity
Quinoline derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- (CAS No. 53207-55-9) is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- has the following chemical characteristics:
- Molecular Formula: C₉H₁₁N
- Molecular Weight: 133.19 g/mol
- IUPAC Name: 1,2,3,4-Tetrahydroquinoline
The tetrahydro configuration contributes to its unique biological properties and interactions with various biological targets.
Antimicrobial Properties
Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against a range of bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anticancer Activity
Quinoline derivatives have been studied for their anticancer properties. For instance:
- Case Study: A study demonstrated that certain tetrahydroquinoline analogs showed promising results in inhibiting cancer cell proliferation in vitro. The compounds were found to induce apoptosis in human cancer cell lines by activating caspase pathways .
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives has been explored in models of neurodegenerative diseases:
- Research Finding: Compounds similar to Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl- have been shown to protect neuronal cells from oxidative stress-induced damage. This suggests a potential application in treating conditions like Alzheimer's disease .
The biological activity of Quinoline derivatives can be attributed to several mechanisms:
- Enzyme Inhibition: Quinoline compounds often act as enzyme inhibitors. For example, they can inhibit enzymes involved in DNA replication or metabolic pathways critical for cell survival.
- Receptor Modulation: These compounds may interact with various receptors in the body (e.g., neurotransmitter receptors), modulating their activity and affecting physiological responses.
Comparative Analysis
To understand the uniqueness of Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-, it is essential to compare it with other quinoline derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| Quinoline | Moderate | High | Low |
| Tetrahydroquinoline | High | Moderate | Moderate |
| Quinoline Derivative A | Low | High | High |
Research Findings and Case Studies
Numerous studies have investigated the biological activities of quinoline derivatives:
- Antimicrobial Study: A recent publication reported that tetrahydroquinolines exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Research: Another study focused on the anticancer effects of various tetrahydroquinoline derivatives showed significant inhibition of tumor growth in animal models .
- Neuroprotection: Research on neuroprotective effects demonstrated that these compounds could reduce oxidative stress markers in neuronal cells .
Comparison with Similar Compounds
Substituent Position and Steric Effects
- 1,2,3,4-Tetrahydroquinoline (THQ): The parent compound (CAS 635-46-1) lacks methyl groups, making it less lipophilic (logP ~2.5) and more reactive. Its boiling point is ~249°C, and it serves as a precursor for pharmaceuticals and agrochemicals .
- It was synthesized via reductive amination and isolated as a yellow oil .
- 6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinoline (Compound 61): Bromination at position 6 increases molecular weight (MW = 310.2 g/mol) and polarizability, which may enhance halogen bonding in biological targets .
Methyl-Substituted Analogs
- Isoquinolines differ in nitrogen position, leading to distinct electronic properties. This compound’s safety data highlights flammability (GHS Category 4) and acute toxicity (Category 3) .
- 6-Methoxy-4,4,7-Trimethyl-1,2,3,4-Tetrahydroquinoline (CAS 478010-89-8): Methoxy and methyl substitutions at positions 6, 4, and 7 increase hydrophobicity (XlogP ~3.5) and reduce polarity (polar surface area = 21.3 Ų) .
Pharmacological and Physicochemical Properties
- αVβ3 Integrin Antagonists: Reduction of the quinoline ring to tetrahydroquinoline in compound 58 improved oral bioavailability while retaining antagonist activity .
- Thermodynamic Data : The parent THQ has a vaporization enthalpy (ΔvapH) of 47.90–62.10 kJ/mol, which decreases with methyl substitution due to reduced volatility .
Q & A
Basic: What are the standard synthetic routes for producing Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-?
Methodological Answer:
The compound is typically synthesized via catalytic hydrogenation of the corresponding quinoline derivative. For example, quinoline can be reduced using tin and hydrochloric acid to yield 1,2,3,4-tetrahydroquinoline, followed by methylation at specific positions . Alternatively, selective hydrogenation using quinoline-poisoned palladium catalysts improves regioselectivity for tetrahydro derivatives . For the 1,3,3-trimethyl variant, post-reduction alkylation or acetylation (e.g., using acetyl chloride) is employed, with purity optimized via column chromatography or distillation .
Basic: How is the structural identity of this compound validated in synthetic workflows?
Methodological Answer:
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify methyl groups (δ ~1.2–1.5 ppm for CH) and the tetrahydroquinoline backbone.
- Mass spectrometry (MS) : Molecular ion peaks at m/z 175.27 (CHN) confirm the molecular weight .
- GC analysis : Purity ≥98% is achieved using flame ionization detectors, with retention times compared to standards .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335).
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at RT, away from oxidizers and acids .
Advanced: How do reaction conditions influence the selectivity of catalytic hydrogenation for tetrahydroquinoline derivatives?
Methodological Answer:
Catalyst choice and solvent systems critically impact regioselectivity:
- Quinoline-poisoned Pd : Suppresses over-reduction to decahydroquinoline, favoring 1,2,3,4-tetrahydro products .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance hydrogenation rates compared to non-polar solvents.
- Temperature/pressure : Mild conditions (25–50°C, 1–3 atm H) minimize side reactions like N-methylation .
Advanced: What analytical techniques resolve discrepancies in reported physicochemical properties (e.g., boiling point)?
Methodological Answer:
Discrepancies arise from varying purity or measurement methods. To resolve:
- Differential Scanning Calorimetry (DSC) : Accurately determines melting/boiling points for crystalline batches .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects trace impurities affecting volatility .
- Density functional theory (DFT) : Computational models predict properties (e.g., logP) when experimental data are missing .
Advanced: How do electron-donating substituents (e.g., methyl groups) affect the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
Methyl groups at positions 1,3,3 enhance:
- Lipophilicity : Increased logP (experimental: ~2.8) improves membrane permeability .
- Metabolic stability : Steric hindrance from trimethyl groups reduces cytochrome P450 oxidation.
- Bioactivity : The tetrahydroquinoline scaffold shows affinity for serotonin receptors, with methylation modulating selectivity .
Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Real-time monitoring via inline IR spectroscopy ensures consistent hydrogenation .
- Design of Experiments (DoE) : Optimizes parameters (catalyst loading, H pressure) for reproducibility .
- Crystallization control : Seeding techniques yield uniform particle size distribution .
Advanced: How is this compound utilized in coordination chemistry or material science?
Methodological Answer:
- Ligand design : The nitrogen lone pair chelates transition metals (e.g., Pd, Cu) for catalytic applications .
- Polymer additives : Acts as a stabilizer in UV-resistant coatings due to its aromatic heterocycle .
- Supramolecular systems : Methyl groups facilitate host-guest interactions in porous frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
